molecular formula C17H25NO3 B11016125 (2E)-3-(3,4-dimethoxyphenyl)-N-hexylprop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-hexylprop-2-enamide

Cat. No.: B11016125
M. Wt: 291.4 g/mol
InChI Key: YEODKVDXRUTINX-PKNBQFBNSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-hexylprop-2-enamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a hexylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-hexylprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hexylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-hexylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-hexylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-hexylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-hexylprop-2-enamide

InChI

InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-9-14-8-10-15(20-2)16(13-14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-9+

InChI Key

YEODKVDXRUTINX-PKNBQFBNSA-N

Isomeric SMILES

CCCCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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